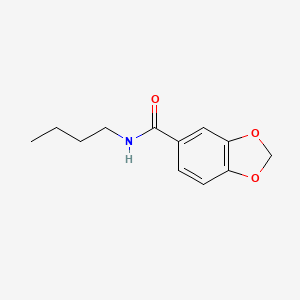

N-butyl-1,3-benzodioxole-5-carboxamide

Descripción

Propiedades

Fórmula molecular |

C12H15NO3 |

|---|---|

Peso molecular |

221.25 g/mol |

Nombre IUPAC |

N-butyl-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C12H15NO3/c1-2-3-6-13-12(14)9-4-5-10-11(7-9)16-8-15-10/h4-5,7H,2-3,6,8H2,1H3,(H,13,14) |

Clave InChI |

FQGXZBMAADGBOL-UHFFFAOYSA-N |

SMILES canónico |

CCCCNC(=O)C1=CC2=C(C=C1)OCO2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la N-butil-1,3-benzodioxol-5-carboxamida típicamente implica la reacción del ácido 1,3-benzodioxol-5-carboxílico con butilamina. La reacción se lleva a cabo en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP). La reacción generalmente se realiza en un disolvente orgánico como diclorometano a temperatura ambiente.

Métodos de Producción Industrial: La producción industrial de N-butil-1,3-benzodioxol-5-carboxamida puede involucrar rutas sintéticas similares pero a mayor escala. El proceso puede optimizarse para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante.

Tipos de Reacciones:

Oxidación: La N-butil-1,3-benzodioxol-5-carboxamida puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo butilo o el grupo carboxamida pueden ser reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base como el hidróxido de sodio.

Principales Productos:

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de derivados de benzodioxol sustituidos.

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticidal Properties

N-butyl-1,3-benzodioxole-5-carboxamide and its derivatives have been identified as effective insecticides. Research indicates that these compounds can serve as synergists for pyrethrins, enhancing their efficacy against various insect pests. The structural characteristics of benzodioxole derivatives contribute to their insecticidal activity, making them valuable in pest management strategies .

Growth Promotion in Plants

Recent studies have shown that benzodioxole derivatives can act as auxin receptor agonists, promoting root growth in plants like Arabidopsis thaliana and Oryza sativa. Compounds synthesized from this compound exhibited significant growth-promoting effects, indicating their potential use as agricultural growth regulators .

| Compound Name | Growth Promoting Rate (%) | Plant Model |

|---|---|---|

| HTS05309 | 45 | Arabidopsis |

| K-10 | 50 | Oryza sativa |

Pharmacological Applications

Antitumor Activity

this compound has been investigated for its anticancer properties. A series of thiosemicarbazone derivatives derived from benzodioxole exhibited cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. One compound demonstrated significant apoptosis induction and mitochondrial membrane potential disruption, highlighting the potential of benzodioxole derivatives as anticancer agents .

| Compound ID | Cell Line Tested | IC50 (μM) | Apoptosis Induction |

|---|---|---|---|

| Compound 5 | A549 | 12.5 | Yes |

| Compound 6 | C6 | 15.0 | Yes |

P2X Receptor Inhibition

Research has revealed that this compound can inhibit P2X receptors, which are implicated in chronic pain and inflammatory diseases. Compounds based on this structure showed high potency against h-P2X4R and h-P2X7R receptors, suggesting their utility in developing treatments for conditions associated with these receptors .

Biochemical Applications

Cholinesterase Inhibition

The compound’s derivatives have also been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The findings indicated a lack of correlation between cholinesterase inhibition and anticancer activity, suggesting that different mechanisms may be at play in the biological effects of these compounds .

Mecanismo De Acción

El mecanismo de acción de la N-butil-1,3-benzodioxol-5-carboxamida implica su interacción con objetivos moleculares específicos. En sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la modulación de vías bioquímicas. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto biológico.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent on the amide nitrogen significantly alters solubility, lipophilicity (logP), and bioavailability. Key examples include:

*Estimated based on analog data.

Key Observations :

- Longer alkyl chains (e.g., heptanyl) increase logP, favoring lipid membrane permeability but reducing aqueous solubility .

Feed and Flavoring Additives

- N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide : Evaluated as a safe flavoring agent in feed additives, structurally related to piperlonguminine and guineensine .

- N-(4-Heptanyl)-1,3-benzodioxole-5-carboxamide : Similar applications, with regulatory approval based on safety assessments for consumers .

Pharmaceutical Agents

- Valemetostat Tosilate: A complex derivative with antineoplastic activity. Modifications include chloro, dimethylamino cyclohexyl, and pyridinylmethyl groups, enabling selective inhibition of EZH2 in hematological malignancies .

- Tulmimetostatum : Features a methoxyazetidinyl group, enhancing target specificity for solid tumors .

Controlled Substances

Structural-Activity Relationship (SAR) Insights

- Alkyl Chain Length : Shorter chains (butyl) balance lipophilicity and solubility, while longer chains (heptanyl) favor membrane penetration but may limit oral bioavailability .

- Aromatic and Heterocyclic Modifications : Substituents like thiadiazole () or fluorenyl () introduce electronic effects, altering acidity (pKa ~8.02) or fluorescence properties .

- Targeted Drug Design: Valemetostat’s dimethylamino cyclohexyl group enhances binding to EZH2, demonstrating the role of steric and electronic tuning in oncology applications .

Q & A

Q. What are the recommended synthetic routes for N-butyl-1,3-benzodioxole-5-carboxamide, and what critical parameters influence yield?

Methodological Answer: this compound can be synthesized via condensation of 1,3-benzodioxole-5-carboxylic acid with n-butylamine, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid. Key parameters include:

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

- Catalysts : DMAP (4-dimethylaminopyridine) may enhance reaction efficiency.

- Solvent : Anhydrous dichloromethane or DMF ensures optimal solubility.

Q. Reference Data :

| Compound Analogue | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Quinoline-3-carboxamide () | 23% | EDC/DMAP, DCM, 25°C | |

| Quinoline-5-carboxamide () | 20% | Similar conditions, extended reaction time |

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent integration and connectivity (e.g., n-butyl chain protons at δ 0.8–1.5 ppm, benzodioxole protons at δ 5.9–6.8 ppm).

- Infrared Spectroscopy (IR) : Amide C=O stretch appears near 1640–1680 cm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 263 [M+H]) validate molecular weight.

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard for research-grade compounds .

Q. How can researchers conduct preliminary biological activity screening for this compound?

Methodological Answer:

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Receptor Binding Studies : Screen for TRPV4 antagonism (common in benzodioxole derivatives) using calcium flux assays .

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against bacterial/fungal strains.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

Methodological Answer:

- Substituent Variation : Modify the n-butyl chain to isobutyl or tert-butyl to evaluate steric effects on receptor binding.

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -NO) to the benzodioxole ring to enhance electrophilic interactions.

- Comparative Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with analogues like piperflanilide (), which has fluorinated substituents for enhanced activity .

Q. How should researchers resolve contradictions in reported biological data across studies?

Methodological Answer:

- Standardization : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).

- Orthogonal Validation : Confirm activity via multiple methods (e.g., TRPV4 antagonism via patch-clamp electrophysiology and calcium imaging).

- Purity Verification : Use HPLC-MS to rule out impurities (e.g., unreacted starting materials) as confounding factors .

Q. What experimental strategies elucidate the mechanism of action of this compound in cancer pathways?

Methodological Answer:

- Transcriptomic Profiling : RNA sequencing of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB).

- Protein Interaction Studies : Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to identify binding partners.

- In Vivo Models : Use xenograft mice to validate efficacy and toxicity, referencing valemetostat tosilate (), a benzodioxole-based anticancer agent targeting histone methylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.